

2-(2-Phenylethyl)pyrrolidine molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)pyrrolidine

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An In-depth Technical Guide to **2-(2-Phenylethyl)pyrrolidine**: Molecular Structure, Nomenclature, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of **2-(2-Phenylethyl)pyrrolidine**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will dissect its molecular architecture, elucidate the principles behind its formal IUPAC nomenclature, and explore its physicochemical properties. Furthermore, this document delves into its role as a versatile synthetic building block, particularly in the development of novel therapeutics targeting the central nervous system. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics and scientific applications.

Molecular Structure and Conformation

2-(2-Phenylethyl)pyrrolidine is a disubstituted amine featuring a saturated, five-membered nitrogen-containing heterocycle—the pyrrolidine ring—and a phenylethyl group attached at the second carbon position. The molecular formula is $C_{12}H_{17}N$.^{[1][2][3]}

The core structure is composed of two key moieties:

- The Pyrrolidine Ring: A saturated heterocycle also known as tetrahydropyrrole.^[4] This ring is not planar and adopts an "envelope" or "twist" conformation to minimize steric and torsional

strain. This non-planar, three-dimensional structure is a critical feature, as it allows for a more precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes.[5]

- **The 2-Phenylethyl Substituent:** This group consists of a phenyl ring connected to the pyrrolidine core via a two-carbon (ethyl) linker. The presence of the aromatic phenyl group and the flexible ethyl chain contributes significantly to the molecule's overall lipophilicity and potential for van der Waals and π - π stacking interactions.

The linkage at the C-2 position of the pyrrolidine ring creates a chiral center, meaning **2-(2-Phenylethyl)pyrrolidine** can exist as two distinct enantiomers: (R)-**2-(2-phenylethyl)pyrrolidine** and (S)-**2-(2-phenylethyl)pyrrolidine**. The specific stereochemistry is a paramount consideration in pharmaceutical applications, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. The compound's ability to act as a chiral auxiliary makes it highly valuable in asymmetric synthesis.[1]

Caption: 2D structure of **2-(2-Phenylethyl)pyrrolidine** with key moieties labeled.

IUPAC Nomenclature Deconstruction

The systematic name, **2-(2-phenylethyl)pyrrolidine**, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process can be broken down into logical steps.

- **Identify the Principal Functional Group/Parent Heterocycle:** The core of the molecule is the saturated five-membered ring containing one nitrogen atom. This parent heterocycle is named pyrrolidine.[4][6]
- **Number the Parent Ring:** Numbering begins at the heteroatom (Nitrogen) as position 1 and proceeds around the ring to give the substituent the lowest possible locant. Therefore, the carbon atom bearing the substituent is position 2.
- **Identify the Substituent:** The group attached at position 2 is a phenylethyl group. This substituent itself is complex and is named as an ethyl group (-CH₂-CH₂-) that is, in turn, substituted with a phenyl group (-C₆H₅).

- **Number the Substituent Chain:** The ethyl chain is numbered starting from the point of attachment to the parent ring. The carbon directly bonded to the pyrrolidine ring is position 1', and the subsequent carbon, which is bonded to the phenyl ring, is position 2'. The phenyl group is therefore located at position 2' of the ethyl chain.
- **Assemble the Name:** The substituent's name is constructed as "(2-phenylethyl)". The number '2' inside the parentheses indicates the phenyl group's position on the ethyl chain. This entire substituent name is then prefixed to the parent name, with its locant on the pyrrolidine ring.

This assembly results in the final, unambiguous IUPAC name: **2-(2-phenylethyl)pyrrolidine**.^[6]
^[7]



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Caption: Logical workflow for deriving the IUPAC name of the molecule.

Physicochemical Properties and Characterization

The physical and chemical properties of **2-(2-Phenylethyl)pyrrolidine** are summarized below. These data are essential for experimental design, including solvent selection, purification, and storage.

Property	Value	Source(s)
CAS Number	106366-30-7	[1][3][6]
Molecular Formula	C ₁₂ H ₁₇ N	[1][2][3]
Molecular Weight	175.27 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1][2]
IUPAC Name	2-(2-phenylethyl)pyrrolidine	[6][7]
Synonyms	2-Phenethyl-pyrrolidine, rac-2-(2-phenylethyl)pyrrolidine	[2][8]
SMILES	<chem>C1CC(NC1)CCC2=CC=CC=C2</chem>	[2][6]
InChI Key	COZIXZLDDAZRGK-UHFFFAOYSA-N	[6][8]
Solubility	Soluble in organic solvents	[2]
Storage	Store at 2-8°C	[8]

Synthesis and Reactivity

As a versatile intermediate, **2-(2-Phenylethyl)pyrrolidine** can be synthesized through several established organic chemistry pathways. A common conceptual approach involves the reductive amination of a suitable keto-precursor or the alkylation of a proline derivative.

Example Synthetic Workflow: Reductive Amination

This protocol outlines a generalized, two-step procedure for the synthesis of **2-(2-Phenylethyl)pyrrolidine**.

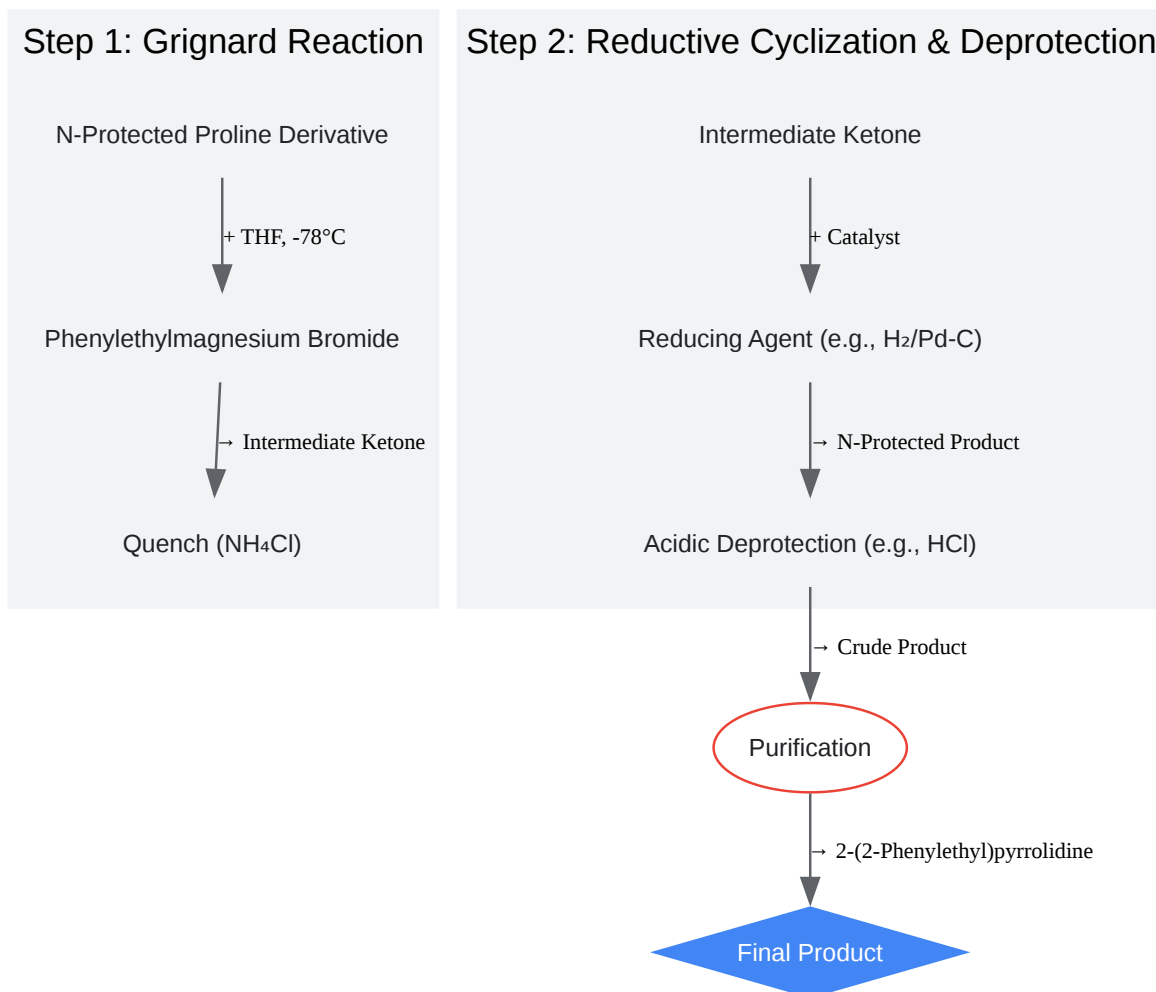
Step 1: Phenyl Grignard Addition to Proline Derivative

- An N-protected proline derivative (e.g., N-Boc-proline methyl ester) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

- The solution is cooled to a low temperature (e.g., -78°C).
- A solution of phenylethylmagnesium bromide (a Grignard reagent) in THF is added dropwise to the cooled solution.
- The reaction is allowed to stir for several hours, gradually warming to room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone intermediate.

Step 2: Reductive Amination/Cyclization and Deprotection

- The crude ketone intermediate is subjected to conditions that facilitate reductive amination and cyclization to form the pyrrolidine ring, followed by removal of the protecting group. This can often be achieved in a one-pot reaction.
- A common method involves catalytic hydrogenation (e.g., using H_2 gas with a Palladium on carbon catalyst) or treatment with a chemical reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) in the presence of an amine source.
- If an N-protecting group like Boc is used, it is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product.
- The final compound is purified using standard techniques such as column chromatography or distillation.



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Caption: Generalized workflow for the synthesis of **2-(2-Phenylethyl)pyrrolidine**.

Applications in Research and Drug Development

The unique structural features of **2-(2-Phenylethyl)pyrrolidine** make it a compound of high interest for pharmaceutical and chemical research.^[1]

- **Pharmaceutical Building Block:** It serves as a key intermediate in the synthesis of more complex molecules.^{[6][9]} Its rigid pyrrolidine core and aromatic phenyl group provide a robust scaffold that can enhance binding affinity to biological targets.^[8] This makes it particularly valuable in medicinal chemistry for creating libraries of compounds for screening.

- Neuroscience and CNS Drug Development: Pyrrolidine-containing compounds are prevalent in neuropharmacology.[\[10\]](#) **2-(2-Phenylethyl)pyrrolidine** is used in research for developing novel therapeutic agents for neurological disorders by acting as a precursor to molecules that modulate neurotransmitter systems.[\[1\]](#)[\[6\]](#)[\[9\]](#)
- Asymmetric Synthesis: Due to its chiral nature, enantiomerically pure forms of **2-(2-Phenylethyl)pyrrolidine** are employed as chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high stereoselectivity.[\[1\]](#)
- Organic and Materials Science: Beyond pharmaceuticals, it is used in broader organic synthesis to create complex molecules and in materials science for developing new polymers with specific structural characteristics.[\[6\]](#)[\[9\]](#)

Conclusion

2-(2-Phenylethyl)pyrrolidine is a structurally significant molecule with a well-defined IUPAC nomenclature that reflects its chemical composition. Its combination of a chiral, saturated heterocyclic ring and a phenylethyl substituent underpins its utility as a versatile building block in diverse scientific fields. For professionals in drug development and organic synthesis, a thorough understanding of its structure, properties, and reactivity is fundamental to leveraging its potential in the creation of novel, high-value chemical entities.

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